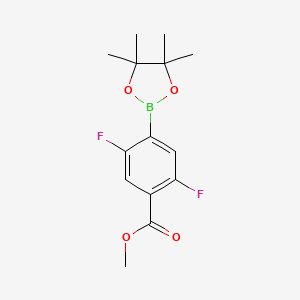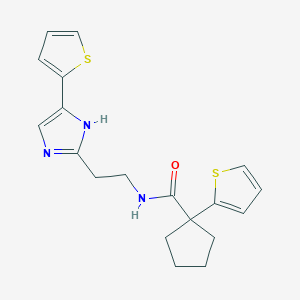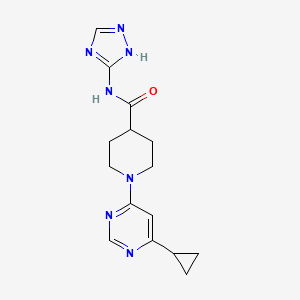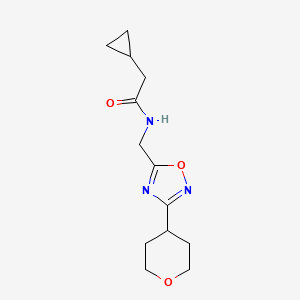![molecular formula C19H31NO3 B2596715 3-Methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid CAS No. 384334-66-1](/img/structure/B2596715.png)
3-Methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of MTAA is complex, containing multiple functional groups. It includes a butanoic acid group, an amino group, and a 3,5,7-trimethyladamantane-1-carbonyl group. The molecule contains a total of 53 bonds, including 24 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 4 six-membered rings, 3 eight-membered rings, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Scientific Research Applications
Molecular Docking and Structural Analysis
Research involving molecular docking and structural analysis of related compounds has shown the potential of butanoic acid derivatives in inhibiting Placenta growth factor (PIGF-1), suggesting good biological activities. Studies utilize spectroscopic and theoretical calculations, including FT-IR, FT-Raman spectra, and DFT approach, to examine the stability, reactivity, and nonlinear optical material candidacy of these compounds. This kind of research provides a foundational understanding of the chemical's properties and potential applications in pharmacology and materials science (K. Vanasundari et al., 2018).
Synthesis and Antimicrobial Activity
Another aspect of research focuses on the synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing various moieties. These studies demonstrate the chemical's flexibility in forming derivatives with significant antimicrobial properties against specific bacteria and fungi, indicating its potential in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).
Enzymatic and Biochemical Studies
Research into the enzymatic and biochemical pathways involving amino acids and their derivatives highlights the complex interactions and transformations that these compounds undergo. For instance, studies on the fusel alcohols production process from branched-chain amino acids by Saccharomyces cerevisiae show the role of specific enzymes and metabolic pathways in forming flavor compounds in food products. These insights could inform biotechnological applications and the optimization of fermentation processes (E. T. ter Schure et al., 1998).
Organometallic Chemistry and Synthesis
Finally, the synthesis of organometallic compounds involving carboxylic acid derivatives showcases the potential for creating novel compounds with unique properties. For example, research on the synthesis of glufosinate and other compounds demonstrates the utility of carboxylic acid derivatives in forming products with specific functions, including potential applications in medicinal chemistry (T. Sakakura et al., 1991).
properties
IUPAC Name |
3-methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-12(2)13(14(21)22)20-15(23)19-9-16(3)6-17(4,10-19)8-18(5,7-16)11-19/h12-13H,6-11H2,1-5H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLZWQCYKYWHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C12CC3(CC(C1)(CC(C3)(C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2596638.png)
![3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2596639.png)






![1,3,5-trimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596648.png)



